2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6OS/c1-3-8-22-17-15-12-23-26(18(15)25-19(24-17)28-2)10-9-21-16(27)11-13-4-6-14(20)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIENMJCHWNSDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 946364-00-7) is a synthetic derivative within the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a dual inhibitor of key pathways involved in tumor growth and progression.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.9 g/mol. The structure features a chlorophenyl group, a methylthio substituent, and a propylamino moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties.
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory activity against various kinases, including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). These targets are crucial in the regulation of cell cycle progression and angiogenesis, making them prime candidates for cancer therapy.
Key Findings:
- Inhibition of Kinases : The compound has been shown to inhibit CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7. In vitro studies revealed IC50 values ranging from 0.3 to 24 µM for various targets, indicating potent biological activity .
- Apoptosis Induction : In MCF-7 models, treatment with this compound resulted in significant apoptosis as evidenced by increased DNA fragmentation and activation of caspases .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound:
| Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Dual EGFR/VGFR2 Inhibition | 0.3 - 7.60 | MCF-7 | Apoptosis induction |
| CDK1 Inhibition | Not specified | Various | Cell cycle arrest |
| CDK2 Inhibition | Not specified | Various | Cell cycle arrest |
| Antitumor Activity | Not specified | Various | Suppression of tumor growth |
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models. For instance:
- MCF-7 Breast Cancer Model : Compound 5i, closely related to the target compound, demonstrated potent inhibition of tumor growth and induced apoptosis through the activation of intrinsic pathways .
- In Vivo Studies : In animal models, administration of related pyrazolo derivatives resulted in reduced tumor burden and improved survival rates compared to control groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key kinases involved in cancer progression, such as protein kinases and phosphoinositide 3-kinase (PI3K) pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Mechanisms of Action : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neuroinflammation:
- Microglial Activation : Studies have shown that the compound can inhibit the inflammatory response elicited by activated microglia, which is a hallmark of neurodegenerative diseases like Parkinson's disease . By reducing the production of pro-inflammatory cytokines and nitric oxide (NO), it may help alleviate neuroinflammation and protect dopaminergic neurons from degeneration.
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine: Compounds in and feature a pyrazolo[3,4-b]pyridine core, which differs from the target compound’s pyrazolo[3,4-d]pyrimidine structure.
Substituent Effects
- Position 6 Substituents :
The target compound’s 6-(methylthio) group contrasts with 6-oxo or unsubstituted positions in analogs (e.g., compounds 4g and 4h in and ). The methylthio group may improve lipophilicity and metabolic stability compared to polar carbonyl groups .
Physical and Spectroscopic Properties
- Melting Points: Fluorinated derivatives (e.g., ) exhibit higher melting points (>300°C) due to strong intermolecular interactions (e.g., halogen bonding), whereas the target compound’s methylthio and alkylamino groups may reduce crystallinity .
- Spectroscopic Data : The C=O stretch in the target compound’s acetamide group is expected near 1680 cm⁻¹, aligning with analogs in and .
Q & A
Q. Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylthio at C6, propylamino at C4) and acetamide linkage.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for N-(4-chlorophenyl)acetamide derivatives .
Example : A crystal structure of a related pyrimidinylsulfanyl acetamide showed intermolecular hydrogen bonding between NH and carbonyl groups, critical for stability .
Advanced: How should researchers address discrepancies in reported biological activity data for derivatives?
Answer :
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines from CLP electives in chemical biology .
- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities as low as 5% can skew IC values.
- Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
Case Study : Antiproliferative assays for acetamide-bearing 1,3,4-oxadiazoles showed divergent results due to varying incubation times (24 vs. 48 hours), highlighting the need for protocol harmonization .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Q. Answer :
- Kinase Inhibition Assays : Target kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays.
- Anticancer Screening : NCI-60 cell line panel or MTT assays on leukemia (K562) and breast cancer (MDA-MB-231) models.
- Metabolic Stability : Liver microsome assays (human or rat) assess cytochrome P450-mediated degradation.
Reference : Analogous pyrazolo[3,4-d]pyrimidine derivatives showed IC values of 0.5–5 μM in kinase inhibition studies .
Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?
Q. Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases). For example, the methylthio group may occupy hydrophobic pockets critical for affinity.
- MD Simulations : GROMACS simulations (50 ns) evaluate conformational stability of the propylamino side chain in aqueous environments.
- QSAR Modeling : CoMFA or CoMSIA correlates substituent electronic properties (e.g., Hammett constants) with activity data from analogous compounds .
Data Insight : A QSAR study on pyrimidine acetamides revealed that electron-withdrawing groups at the 4-chlorophenyl moiety enhance kinase inhibition by 30% .
Basic: What are the stability considerations for long-term storage?
Q. Answer :
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
- Solvent : Lyophilize and store as a solid; avoid aqueous solutions >1 week.
Validation : Stability studies on N-(4-chlorophenyl)acetamide derivatives showed <5% degradation over 6 months under these conditions .
Advanced: What strategies improve metabolic stability for in vivo applications?
Q. Answer :
- Bioisosteric Replacement : Substitute methylthio with sulfone or trifluoromethyl groups to reduce CYP450 metabolism.
- Prodrug Design : Mask the propylamino group as a tert-butoxycarbonyl (Boc) derivative, cleaved in vivo by esterases.
- Formulation : Nanoencapsulation (PLGA nanoparticles) enhances plasma half-life, as demonstrated for pyrazolo[3,4-d]pyrimidines .
Data : A prodrug analog showed a 3-fold increase in half-life (t = 8.2 hours) compared to the parent compound in rat models .
Basic: How is the compound’s solubility profile characterized?
Q. Answer :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- Hansen Solubility Parameters : Predict compatibility with excipients (e.g., PEG 400).
Typical Data : Similar acetamides exhibit solubility of 0.1–1 mg/mL in PBS, requiring solubilizers for in vivo dosing .
Advanced: What mechanistic insights can be gained from kinetic studies of target engagement?
Q. Answer :
- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (k, k) to purified kinases.
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein denaturation temperatures.
Example : A CETSA study on a pyrazolo[3,4-d]pyrimidine acetamide showed ΔT = 4°C for CDK2, confirming intracellular target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
